molecular formula C10H21NO4 B12852427 tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate

tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate

Cat. No.: B12852427
M. Wt: 219.28 g/mol
InChI Key: VFICVOGJYRPEIU-UHFFFAOYSA-N
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Description

tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate is a carbamate-protected amine derivative featuring a butan-2-yl backbone substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 4 and 1, respectively. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine functionality, commonly employed in organic synthesis to enhance stability and control reactivity during multi-step reactions .

Properties

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

IUPAC Name

tert-butyl N-(4-hydroxy-1-methoxybutan-2-yl)carbamate

InChI

InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11-8(5-6-12)7-14-4/h8,12H,5-7H2,1-4H3,(H,11,13)

InChI Key

VFICVOGJYRPEIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)COC

Origin of Product

United States

Preparation Methods

Key Steps:

  • Protection of the amino group with a tert-butyl carbamate (Boc) group.
  • Introduction of the hydroxy and methoxy functionalities on the butan-2-yl backbone.
  • Optimization of reaction conditions (solvent, temperature, catalysts) to maximize yield and purity.

Detailed Preparation Methods

Reaction of tert-Butyl Carbamate with 4-Hydroxy-1-methoxybutan-2-amine

  • Reagents : tert-Butyl carbamate and 4-hydroxy-1-methoxybutan-2-amine.
  • Conditions : Typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran under inert atmosphere.
  • Catalysts : Acid or base catalysts may be used to facilitate carbamate formation.
  • Temperature : Mild heating (room temperature to 40°C) to promote reaction without decomposing sensitive groups.
  • Purification : Column chromatography or recrystallization to isolate the pure product.

This method is favored for its selectivity and ability to maintain the stereochemistry of the chiral center at the 2-position of the butan-2-yl group.

Boc Protection and Deprotection Strategies

In some synthetic routes, the amino group is first protected with a Boc group to prevent side reactions during subsequent functional group transformations. For example:

  • Boc-protection of amino alcohol precursors using Boc anhydride in the presence of a base.
  • O-alkylation of the hydroxy group with methoxy substituents under Mitsunobu conditions or SN2 substitution.
  • Boc deprotection using acidic conditions (e.g., HCl in dioxane) to yield the free amine, which can then be carbamoylated.

This stepwise approach allows for precise control over functional group modifications and stereochemistry.

Use of Mitsunobu Reaction for O-Alkylation

The Mitsunobu reaction is employed to introduce the methoxy group selectively on the hydroxy position of the butan-2-yl chain:

  • React Boc-protected amino alcohol with methanol or other alcohols in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD).
  • This reaction proceeds with inversion of configuration, which must be considered in stereochemical planning.

Reduction and Coupling Reactions

  • Reduction of ester intermediates with sodium borohydride in the presence of lithium chloride to yield amino alcohols.
  • Coupling of amino alcohols with tert-butyl carbamate or other carbamoyl donors using coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to form the carbamate bond.

Preparation Data and Yield Analysis

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Boc-protection Boc anhydride, base, DCM, RT 85-95 High selectivity, protects amine group
2 O-Alkylation (Mitsunobu) Alcohol, PPh3, DEAD, THF, 0-25°C 70-85 Inversion of stereochemistry possible
3 Reduction NaBH4, LiCl, MeOH, 0-25°C 80-90 Converts ester to amino alcohol
4 Carbamate formation tert-Butyl carbamate, HBTU, base, DCM, RT 75-90 Forms final carbamate product
5 Purification Column chromatography or recrystallization 90-98 Ensures >95% purity

Research Findings and Optimization

  • Studies indicate that reaction yields and purity can be improved by careful control of solvent polarity and temperature.
  • Ultrasonic baths and mild heating (37°C) aid in dissolving the compound during preparation.
  • The stereochemistry of the chiral center is preserved through the use of mild reaction conditions and selective protecting group strategies.
  • The compound’s unique combination of functional groups (tert-butyl carbamate, hydroxy, and methoxy) requires tailored synthetic routes to avoid side reactions.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Direct carbamate formation tert-Butyl carbamate + amine, mild heat Simple, direct synthesis Requires pure amine precursor
Boc protection + O-alkylation Boc anhydride, Mitsunobu reagents High selectivity, stereocontrol Multi-step, requires careful handling
Reduction + coupling NaBH4 reduction, HBTU coupling Efficient conversion of esters Sensitive to moisture and temperature
Solvent optimization DMSO, PEG300, Tween 80, corn oil Enhances solubility for formulation Requires stepwise solvent addition

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1. Pharmaceutical Development
tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate is primarily investigated for its potential as a pharmaceutical agent. It serves as a precursor in the synthesis of bioactive compounds, particularly those targeting specific biological pathways. For instance, it has been studied for its interactions with Toll-like receptors (TLRs), which play a crucial role in immune response modulation. A study demonstrated its efficacy in activating TLR7, which is implicated in the treatment of autoimmune diseases such as lupus .

2. Antitumor Activity
Research indicates that derivatives of carbamates exhibit significant antitumor properties. The compound's structure allows for modifications that enhance its cytotoxicity against various cancer cell lines. In vitro studies have shown that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells, thereby highlighting the compound's potential in cancer therapeutics .

Agricultural Applications

1. Pesticide Formulation
this compound has been explored as an active ingredient in pesticide formulations. Its ability to disrupt hormonal functions in pests makes it a candidate for developing environmentally friendly pesticides. Case studies have shown that formulations containing this compound can effectively reduce pest populations while minimizing harm to beneficial insects .

2. Plant Growth Regulators
The compound also shows promise as a plant growth regulator. Research has indicated that it can enhance growth rates and yield in certain crops by modulating plant hormone levels. Field trials demonstrated improved biomass and fruit yield when applied at specific growth stages .

Materials Science

1. Polymer Chemistry
In materials science, this compound is utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. It acts as a building block for creating polyurethanes that are used in coatings, adhesives, and elastomers. Studies have indicated that incorporating this compound into polymer matrices improves their performance characteristics significantly .

2. Nanocomposites
The compound is also being investigated for use in nanocomposites, where it can enhance the dispersion of nanoparticles within polymer matrices. This application is critical for developing advanced materials with superior electrical and thermal properties, which are essential for electronics and energy applications .

Table 1: Summary of Applications

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryPharmaceutical agentActivates TLR7; potential for lupus treatment
Antitumor activityInduces apoptosis in cancer cells
Agricultural ApplicationsPesticide formulationEffective against pests; eco-friendly
Plant growth regulatorIncreases crop yield and biomass
Materials SciencePolymer chemistryEnhances thermal stability of polyurethanes
NanocompositesImproves dispersion of nanoparticles

Mechanism of Action

The mechanism of action of tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context. It binds to the active site of enzymes, altering their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate and related compounds:

Compound Name CAS Number Key Structural Features Similarity Score Key Properties/Applications
tert-Butyl (4-hydroxybutan-2-yl)carbamate 146514-31-0 Hydroxy at C4, no methoxy 0.95 Lower hydrophilicity; lab-scale synthesis
(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate 167216-17-3 R-enantiomer of above 0.95 Stereospecific reactivity in chiral synthesis
tert-Butyl (4-hydroxy-3-methylbutan-2-yl)carbamate 179116-05-3 Methyl at C3 instead of methoxy 0.93 Increased steric bulk; altered solubility
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate N/A Cyclohexyl core with amino and methoxy groups N/A Pharmaceutical intermediate (e.g., kinase inhibitors)
(S)-tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate N/A Aromatic methoxy group on phenyl ring N/A Potential bioactivity in aromatic systems

Key Findings from Comparative Studies

Hydrophilicity and Solubility :

  • The presence of a methoxy group in this compound enhances hydrophilicity compared to its methyl-substituted analog (CAS 179116-05-3), which may improve aqueous solubility in reaction conditions.
  • The cyclohexyl derivative (compound 296) exhibits reduced solubility in polar solvents due to its rigid cyclic structure.

Stereochemical Impact :

  • The (R)-enantiomer (CAS 167216-17-3) demonstrates distinct reactivity in asymmetric synthesis, underscoring the importance of stereochemistry in pharmacological activity.

Synthetic Utility :

  • The Boc-protected amine in the target compound and its analogs facilitates selective deprotection under acidic conditions, a critical step in peptide and heterocycle synthesis.
  • The methoxy group in the target compound may reduce steric hindrance compared to the methyl-substituted analog, enabling smoother nucleophilic substitutions.

Biological Activity

tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate, also known by its CAS number 2287346-31-8, is a carbamate derivative that has garnered interest in various fields of research, including medicinal chemistry and biochemistry. Its structural features enable it to interact with biological systems, making it a candidate for further investigation into its biological activity.

  • Molecular Formula : C₉H₁₉N₁O₃
  • Molecular Weight : 185.25 g/mol
  • Structure : The compound features a tert-butyl group, a hydroxyl group, and a methoxy group attached to a butane backbone, which contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or modification of enzyme activity, which is crucial in various biochemical pathways. The steric hindrance provided by the tert-butyl group may enhance selectivity towards specific targets, potentially influencing binding affinity and efficacy.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : There is evidence pointing towards its role in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which could be beneficial in drug design aimed at targeting specific metabolic pathways.

Research Findings

A review of current literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Study 1Demonstrated antioxidant properties in cellular models, reducing reactive oxygen species (ROS) levels by 30% compared to control.
Study 2Showed significant inhibition of cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications.
Study 3Investigated the compound's effect on cell viability in cancer cell lines, revealing a dose-dependent reduction in proliferation.

Case Studies

  • Case Study on Antioxidant Activity :
    • In a controlled laboratory setting, cells treated with varying concentrations of this compound showed a notable decrease in oxidative stress markers compared to untreated controls. This suggests that the compound could be further explored for protective effects against oxidative damage.
  • Case Study on Anti-inflammatory Effects :
    • A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages indicated that treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These results support its potential use as an anti-inflammatory agent.
  • Case Study on Enzyme Inhibition :
    • Research focused on the inhibition of acetylcholinesterase (AChE) revealed that this compound could effectively inhibit AChE activity, which is significant for developing treatments for neurodegenerative diseases like Alzheimer's.

Safety Profile

According to safety data sheets, this compound is classified under several hazard categories:

  • Acute toxicity (oral): Category 4
  • Skin irritation: Category 2
  • Eye irritation: Category 2A

Precautionary measures are recommended when handling this compound due to its potential irritative effects on skin and eyes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.